molecular formula C14H20N2O2 B8816334 Tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate CAS No. 1356109-60-8

Tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate

Cat. No. B8816334
M. Wt: 248.32 g/mol
InChI Key: WQCIVIVOLFIKDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1356109-60-8

Product Name

Tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-10-5-6-12(15-7-10)11-8-16(9-11)13(17)18-14(2,3)4/h5-7,11H,8-9H2,1-4H3

InChI Key

WQCIVIVOLFIKDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C2CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-Boc-3-iodoazetidine (126-1) (500 mg, 1.77 mmol) in THF (5 mL) was added a solution of Reike Zinc (1.4 mL, 0.1 g/mL in THF, 2.2 mmol); a slight exotherm was noted upon addition of the zinc. After stirring for 1 h at room temperature, a solution of 2-bromo-5-methylpyridine (304 mg, 1.77 mmol) in THF (2 mL) was added, followed by bis(tri-tert-butylphosphine)palladium(0) (90 mg, 0.17 mmol) and the reaction was heated at 75° C. for 2 h. After stirring for 16 h at room temperature, the reaction was filtered through Celite, rinsing with EtOAc. The filtrate was washed with aqueous NaHCO3 (sat.) and brine, and the organic layer was dried over Na2SO4, filtered, and concentrated. The crude residue was purified by silica gel chromatography (EtOAc/hexane) to provide 126-2 as a colorless oil. MS: m/z=249.4 (M+H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 mL
Type
catalyst
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
90 mg
Type
catalyst
Reaction Step Four

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